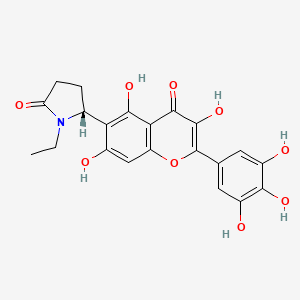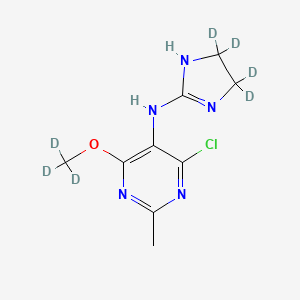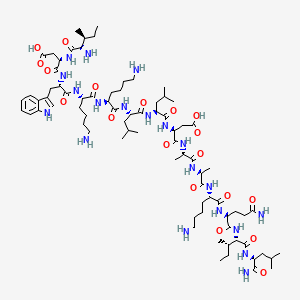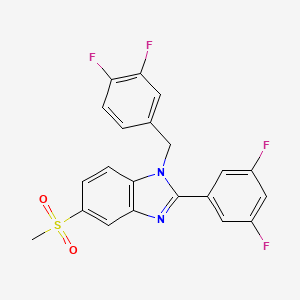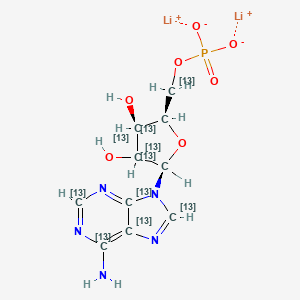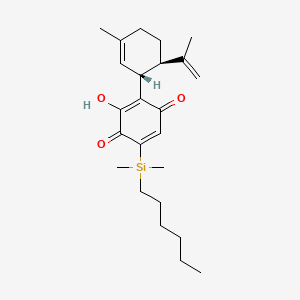
PD-L1-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PD-L1-IN-3 is a small molecule inhibitor that targets the programmed cell death ligand 1 (PD-L1). PD-L1 is a transmembrane protein involved in the regulation of the immune system, particularly in the suppression of the immune response. By inhibiting PD-L1, this compound can enhance the immune system’s ability to recognize and attack cancer cells, making it a promising candidate for cancer immunotherapy .
Méthodes De Préparation
The synthesis of PD-L1-IN-3 involves several steps, including the preparation of key intermediates and the final coupling reactionsThe final step involves coupling the intermediate with a suitable amine or other nucleophile under specific reaction conditions .
These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to improve yield and reduce costs .
Analyse Des Réactions Chimiques
PD-L1-IN-3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
PD-L1-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mécanisme D'action
PD-L1-IN-3 exerts its effects by binding to the PD-L1 protein, thereby preventing its interaction with the programmed cell death protein 1 (PD-1) receptor on T cells. This blockade removes the inhibitory signals that PD-L1 sends to T cells, allowing them to remain active and attack cancer cells. The molecular targets involved in this mechanism include the PD-L1 protein and the PD-1 receptor, which are key components of the immune checkpoint pathway .
Comparaison Avec Des Composés Similaires
PD-L1-IN-3 is one of several small molecule inhibitors targeting the PD-L1 protein. Similar compounds include:
Incyte-001: Another small molecule inhibitor with a different chemical structure but similar mechanism of action.
Incyte-011: Known for its potent binding activity to PD-L1 and its ability to increase interferon-gamma production.
BMS-1001: Exhibits high binding affinity to PD-L1 and has been studied for its potential in cancer therapy.
Compared to these compounds, this compound may offer unique advantages in terms of its binding affinity, specificity, and pharmacokinetic properties. Further research is needed to fully understand its potential and how it compares to other PD-L1 inhibitors .
Propriétés
Formule moléculaire |
C19H16ClFN2OS |
|---|---|
Poids moléculaire |
374.9 g/mol |
Nom IUPAC |
2-[[4-(aminomethyl)phenyl]methoxy]-4-(4-fluorophenyl)thiophene-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C19H15FN2OS.ClH/c20-16-7-5-15(6-8-16)18-12-24-19(17(18)10-22)23-11-14-3-1-13(9-21)2-4-14;/h1-8,12H,9,11,21H2;1H |
Clé InChI |
ARPPMPJCLFWQEY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN)COC2=C(C(=CS2)C3=CC=C(C=C3)F)C#N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,2S,20S)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B15138621.png)

![(1R,2R,10S,11R,19S,27S,31S)-10-hydroxy-4,6,13,23-tetramethoxy-10,19,27-triphenyl-9,18,20,28-tetraoxaoctacyclo[17.12.0.02,11.03,8.012,17.012,31.021,30.024,29]hentriaconta-3(8),4,6,13,16,21,23,29-octaen-15-one](/img/structure/B15138633.png)
